molecular formula C16H29NOSSn B112333 2-Formyl-4-(tributylstannyl)thiazole CAS No. 231278-14-1

2-Formyl-4-(tributylstannyl)thiazole

Cat. No. B112333
CAS RN: 231278-14-1
M. Wt: 402.2 g/mol
InChI Key: SWNXZUKRZWHDGZ-UHFFFAOYSA-N
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Description

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 231278-14-1 . It has a molecular weight of 403.2 and its Inchi Code is 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . . It is in liquid form .


Molecular Structure Analysis

The molecular structure of 2-Formyl-4-(tributylstannyl)thiazole is represented by the Inchi Code 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and tin (Sn) atoms.


Physical And Chemical Properties Analysis

2-Formyl-4-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 403.2 . .

Scientific Research Applications

Stille Cross-Coupling Reactions

“2-Formyl-4-(tributylstannyl)thiazole” serves as a reagent for arylation of thiazole by Stille cross-coupling . This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.

Thiazole Derivatives

Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity . “2-Formyl-4-(tributylstannyl)thiazole” could potentially be used as a precursor in the synthesis of these derivatives.

Antioxidant Research

Thiazole ring compounds have been found to act as antioxidant molecules . Therefore, “2-Formyl-4-(tributylstannyl)thiazole” could be used in antioxidant research.

Safety and Hazards

The safety information for 2-Formyl-4-(tributylstannyl)thiazole includes several hazard statements: H301, H302, H312, H315, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The compound is labeled with the signal word “Danger” and the pictograms GHS06, GHS07, GHS09 .

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent for the arylation of thiazole by stille cross-coupling , which suggests that it may interact with thiazole-containing proteins or enzymes.

Mode of Action

It’s known to participate in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, potentially altering the targets’ structure and function.

Result of Action

Given its role in Stille cross-coupling reactions , it may induce structural changes in its targets, potentially affecting their function.

Action Environment

The action of 2-Formyl-4-(tributylstannyl)thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, its handling requires the use of a chemical fume hood, suggesting that it may be sensitive to open air or moisture .

properties

IUPAC Name

4-tributylstannyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXZUKRZWHDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586025
Record name 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(tributylstannyl)thiazole

CAS RN

231278-14-1
Record name 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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